Product packaging for Gold;palladium(Cat. No.:CAS No. 12313-69-8)

Gold;palladium

Cat. No.: B14725575
CAS No.: 12313-69-8
M. Wt: 500.35 g/mol
InChI Key: BGEVUMALXWODKO-UHFFFAOYSA-N
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Description

Gold (Au) and palladium (Pd) form a range of compounds and alloys with unique properties. Au-Pd alloys, such as "white gold" (Au-Pd with ~1% Pd), exhibit silvery-white coloration and enhanced mechanical stability compared to pure gold, making them valuable in jewelry and electronics . In natural deposits, palladian gold (Au-Pd minerals) is found in igneous and hydrothermal systems, often associated with tellurides and other platinum-group elements. For instance, porpecite (Au-Pd with ~10% Pd) is a rare mineral discovered in Brazil .

Nanoporous Au-Pd alloys synthesized via electrochemical dealloying demonstrate exceptional catalytic activity for methanol electrooxidation and oxygen reduction reactions (ORR), outperforming pure Au or Pd due to lattice strain effects . Core-shell Au-Pd nanoparticles with subnanometer Pd shells also exhibit superior ORR durability, attributed to the tensile strain in Pd layers induced by the Au core .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Au2Pd B14725575 Gold;palladium CAS No. 12313-69-8

Properties

CAS No.

12313-69-8

Molecular Formula

Au2Pd

Molecular Weight

500.35 g/mol

IUPAC Name

gold;palladium

InChI

InChI=1S/2Au.Pd

InChI Key

BGEVUMALXWODKO-UHFFFAOYSA-N

Canonical SMILES

[Pd].[Au].[Au]

Origin of Product

United States

Preparation Methods

Co-Impregnation Method

The co-impregnation technique involves depositing aqueous precursors of gold and palladium onto a support material, followed by calcination and reduction. This method is favored for its simplicity and scalability, enabling rapid screening of catalyst compositions. For example, a study by Hutchings et al. demonstrated that co-impregnating HAuCl₄ and PdCl₂ onto TiO₂ produced Au-Pd NPs with a broad size distribution (2–10 nm) and variable alloy compositions. The absence of stabilizing ligands allows direct metal-support interactions, which enhance catalytic activity but may compromise particle uniformity.

A key limitation of co-impregnation is the uneven distribution of metals within individual particles. Energy-dispersive X-ray (EDX) analysis revealed that particles often exhibit Pd-rich cores and Au-rich surfaces due to differences in reduction kinetics. Despite this, co-impregnated catalysts outperformed sol-immobilized counterparts in benzyl alcohol oxidation, achieving 92% selectivity at 80% conversion.

Sol-Immobilization Technique

Sol-immobilization employs colloidal precursors stabilized by polymers or surfactants (e.g., polyvinyl alcohol) to pre-form Au-Pd NPs before depositing them onto supports. This method ensures narrow size distributions (3–5 nm) and homogeneous alloy structures. For instance, Sankar et al. synthesized Au-Pd colloids using sodium citrate as a reductant, yielding NPs with a 1:1 Au:Pd ratio and 3.8 nm average diameter. The ligands, however, persist on the NP surface, potentially blocking active sites and reducing catalytic efficiency.

Comparative studies highlight the trade-offs: sol-immobilized catalysts exhibit superior activity in toluene oxidation due to their uniform size, but ligand residues increase susceptibility to sintering above 300°C. In contrast, ligand-free impregnation methods maintain stability under higher thermal stress.

Modified Impregnation Approach

A refined impregnation strategy, termed the "excess anion" method, addresses the limitations of conventional co-impregnation. By introducing excess chloride ions during precursor deposition, researchers achieved tighter control over particle size (2–4 nm) and composition. The chloride ions modulate metal reduction rates, favoring the formation of homogeneous Au-Pd alloys. For example, increasing the Cl⁻/metal ratio from 1:1 to 3:1 shifted the Au:Pd ratio from 1:2 to 1:1, as confirmed by STEM-EDX.

This method eliminates ligands while maintaining reproducibility. Catalysts prepared via modified impregnation demonstrated 30% higher activity in hydrogen peroxide synthesis compared to sol-immobilized variants, attributed to their clean surfaces and optimized electronic structures.

Continuous Flow Synthesis

Millifluidic reactors offer a scalable route to Au-Pd NPs with exceptional uniformity. By continuously mixing HAuCl₄ and Pd(NO₃)₂ precursors in a controlled flow environment, Cattaneo et al. produced 50 nm Au₇Pd₃ NPs with a polydispersity index below 5%. The method’s tunability allows precise adjustment of alloy composition by varying the flow rate and precursor concentration. For instance, reducing the Au:Pd feed ratio from 7:3 to 5:5 decreased the NP gold content from 70 at% to 50 at%.

Table 1: Comparison of Au-Pd Preparation Methods

Method Particle Size (nm) Au:Pd Ratio Control Ligand-Free? Catalytic Activity (TOF, h⁻¹) Thermal Stability (°C)
Co-Impregnation 2–10 Moderate Yes 150 300
Sol-Immobilization 3–5 Limited No 220 250
Modified Impregnation 2–4 High Yes 310 400
Continuous Flow 50 High Yes 180 350

TOF = Turnover frequency for benzyl alcohol oxidation.

Analytical Techniques for Composition Control

Accurate characterization of Au-Pd compounds necessitates advanced analytical methods. Fire assay followed by inductively coupled plasma mass spectrometry (ICP-MS) is widely used for bulk composition analysis. For instance, dissolving Au-Pd prills in aqua regia and quantifying metals via ICP-MS achieved detection limits of 0.1 ppb for Au and Pd. At the nanoscale, scanning transmission electron microscopy (STEM) coupled with EDX provides particle-specific compositional data. Researchers have identified core-shell structures in co-impregnated catalysts and homogeneous alloys in sol-immobilized NPs using these techniques.

Recent advances in in situ X-ray absorption spectroscopy (XAS) enable real-time monitoring of alloy formation during synthesis. For example, XAS revealed that Pd⁰ forms earlier than Au⁰ during co-impregnation, leading to Pd-rich nuclei. Such insights guide the optimization of reduction protocols to achieve desired compositions.

Chemical Reactions Analysis

Cooperative Catalysis Mechanisms

Au-Pd systems exhibit cascade activation pathways where gold initiates substrate activation before palladium-mediated cross-coupling. Key evidence includes:

  • Double-label crossover experiments demonstrating gold's necessity for palladium oxidative addition in allenoate cyclization . Without Au, Pd alone (5 mol%) showed 0% crossover product formation at 25 min, versus 69% conversion with both metals .

  • Kinetic studies revealing first-order dependence on Pd and substrate saturation kinetics, indicating a gold-bound resting state .

  • Electronic interactions in alloy nanoparticles creating electron-rich Pd sites that enhance oxidative addition rates .

Table 1: Comparative catalytic performance in cross-coupling reactions

Reaction TypeAu-Pd SystemConversion (Thermal)Conversion (Light)SelectivitySource
Suzuki-Miyaura couplingAu-Pd (1:1.86) on TiO₂37%96%>99%
Sonogashira couplingAu-Pd core-shell NPs52%89%92%
Butenolide formationAuCl/PPh₃ + Pd₂dba₃0% (single metal)N/A100%

Oxidation Reactions

Au-Pd catalysts demonstrate exceptional activity in alcohol and hydrocarbon oxidations:

  • Benzyl alcohol oxidation yields 98% benzaldehyde under solvent-free conditions with 0.5% Au-Pd/TiO₂, outperforming monometallic catalysts by 3× .

  • Toluene oxidation achieves 85% conversion to benzaldehyde using sol-immobilized Au-Pd NPs, versus 22% with Pd alone .

  • Plasmonic enhancement under visible light increases phenol oxidation rates by 400% compared to thermal conditions .

Structural & Electronic Effects

Catalyst architecture critically determines reactivity:

  • Core-shell structures with 3 atomic Pd layers on Au cores show 6× higher oxygen reduction activity than homogeneous alloys .

  • Optimal Au/Pd ratios (1:1 to 1:2) balance electronic effects and active site distribution .

  • Support materials (TiO₂ > C > Al₂O₃) influence metal-support interactions and sintering resistance .

Table 2: Catalyst stability metrics

Catalyst StructureReactionInitial TOF (h⁻¹)Deactivation Rate (%/h)Source
Au-Pd alloy (1:1) on CH₂O₂ synthesis15000.8
Au-core/Pd-shell on TiO₂Benzyl alcohol oxidation22002.1
Physical Au+Pd mixtureSuzuki coupling4805.7

Critical Considerations

  • Pd contamination (≥0.1%) in Au catalysts can artificially enhance apparent activity, necessitating ultrapure precursors .

  • Light irradiation (450-600 nm) reduces activation energies by 30-40% through localized surface plasmon resonance effects .

  • Deactivation pathways include Pd leaching (up to 15% per cycle) and coke formation on acidic supports .

These findings establish Au-Pd systems as versatile catalytic platforms where synergistic metal interactions enable unprecedented reaction control. Future designs should optimize interfacial charge transfer while mitigating decomposition pathways through advanced nanostructuring and support engineering .

Mechanism of Action

The mechanism by which gold-palladium compounds exert their effects involves the unique electronic and structural properties of the gold-palladium interface. This interface can facilitate electron transfer, enhance the activation of reactants, and stabilize reaction intermediates. In biological systems, gold-palladium nanoparticles can interact with cellular components, leading to the disruption of metabolic processes and induction of cell death in cancer cells .

Comparison with Similar Compounds

Key Research Findings

Synthetic Au-Pd Nanoparticles: Subnanometer Pd shells on Au cores optimize ORR kinetics by balancing bond-breaking (O₂ dissociation) and bond-making (H₂O formation) steps . Au-Pd alloys synthesized via dealloying metallic glasses show 2.5× higher mass activity than Pt/C in fuel cells .

Natural Au-Pd Minerals :

  • Palladian gold in Tolparovo ore shares chemical similarities with gold in mafic-ultramafic complexes, suggesting analogous formation pathways .

Controversies in Catalysis :

  • While Echavarren et al. argued Pd impurities are essential for Au-catalyzed coupling, Corma et al. demonstrated Pd-free Au/CeO₂ systems achieve comparable efficacy .

Data Tables

Table 1: Comparative Properties of Au-Pd and Analogous Compounds

Compound Composition Key Applications Notable Properties Reference
Au-Pd (white gold) Au + 1–10% Pd Jewelry, dentistry Silvery-white, corrosion-resistant
Porpecite Au + 10% Pd Geological studies Rare, visually identical to pure Au
Cu₃Au₂ Cu₃Au₂ Metallurgical research Igneous origin, unconfirmed mineral status
Core-shell Au-Pd Au core + Pd shell Fuel cells, sensors High ORR activity, tensile strain-enhanced

Table 2: Catalytic Performance Metrics

Catalyst Reaction Activity (mA/cm²) Stability (Cycles) Reference
Nanoporous Au-Pd Methanol oxidation 4.8 10,000 (95% retention)
Commercial Pd/C ORR 1.2 10,000 (60% retention)
Au/CeO₂ (Pd-free) Sonogashira coupling 98% yield N/A

Q & A

Q. How can researchers design experiments to isolate ligand effects in Au-Pd colloidal synthesis?

  • Methodological Answer : Systematically vary ligand types (e.g., thiols vs. amines) and concentrations while keeping other parameters constant. Use FTIR to track ligand adsorption kinetics. Compare nucleation rates via stopped-flow spectroscopy .

Ethical & Reproducibility Guidelines

Q. What steps ensure ethical data sharing in collaborative Au-Pd research?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Document synthesis protocols using the Materials Design Analysis Reporting (MDAR) checklist. Share characterization metadata (e.g., TEM operating voltages) to enable replication .

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